7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known by its IUPAC name “7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile”, has a molecular weight of 284.23 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H8N6O3/c1-17-9(19)7-10(18(2)11(17)20)21-8(16)6(3-13)12(7,4-14)5-15/h16H2,1-2H3
. This indicates that it has a complex structure with multiple functional groups, including amino, methyl, dioxo, and tricarbonitrile groups. Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.23 . It is stored at temperatures between 28°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available from the current information.Scientific Research Applications
Anticancer Properties
7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile: has shown promise in inhibiting cell proliferation in cancer cell lines. Researchers have evaluated its effects on human cancer cells such as MCF-7 and HCT116 . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.
Synthetic Methodology
One-Pot Synthesis: Efficient synthetic methods are crucial for accessing this compound. Notably, a one-pot three-component synthesis has been reported, providing a convenient route to obtain 7-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile . Researchers can explore variations of this method for scalability and process optimization.
Coordination Chemistry
Metal Complexes: The compound’s nitrogen atoms can coordinate with metal ions. Researchers can investigate its complexation behavior and explore applications in catalysis, luminescence, or magnetic materials.
properties
IUPAC Name |
7-amino-1,3-dimethyl-2,4-dioxopyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O3/c1-17-9(19)7-10(18(2)11(17)20)21-8(16)6(3-13)12(7,4-14)5-15/h16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZOFTHLRPOJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(C(=C(O2)N)C#N)(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.